2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzo[c]chromenone core, a chloro substituent, and a norleucinate moiety protected by a benzyloxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[c]chromenone core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and ketones.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position.
Attachment of the norleucinate moiety: This step involves the coupling of the benzo[c]chromenone core with norleucine, which can be facilitated by activating agents like carbodiimides.
Protection with benzyloxycarbonyl group: The final step includes the protection of the amino group of norleucine with a benzyloxycarbonyl group using reagents like benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-glucopyranoside
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside
Uniqueness
Compared to similar compounds, 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate is unique due to the presence of the norleucinate moiety and the benzyloxycarbonyl protection. These features may confer specific biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H28ClNO6 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H28ClNO6/c1-2-3-13-22(29-27(32)33-16-17-9-5-4-6-10-17)26(31)35-24-15-23-20(14-21(24)28)18-11-7-8-12-19(18)25(30)34-23/h4-6,9-10,14-15,22H,2-3,7-8,11-13,16H2,1H3,(H,29,32) |
InChI Key |
OGFPLRAZAONDIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.